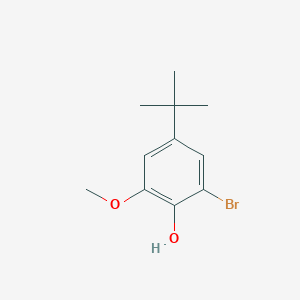

2-Bromo-4-(tert-butyl)-6-methoxyphenol

Description

2-Bromo-4-(tert-butyl)-6-methoxyphenol (CAS: 21237-43-4) is a brominated phenolic compound featuring a tert-butyl group at the 4-position and a methoxy group at the 6-position of the aromatic ring. The molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 258.15 g/mol . This compound is primarily used in research and industrial settings as a synthetic intermediate under controlled conditions, emphasizing its role in organic synthesis and materials science .

Properties

IUPAC Name |

2-bromo-4-tert-butyl-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)10(13)9(6-7)14-4/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLKHRXPPFAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-6-methoxyphenol typically involves the bromination of 4-(tert-butyl)-6-methoxyphenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-6-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-6-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-6-methoxyphenol involves its interaction with various molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tert-butyl and methoxy groups influence its steric and electronic properties, affecting its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The table below summarizes key structural and physicochemical differences between 2-Bromo-4-(tert-butyl)-6-methoxyphenol and related brominated aromatic compounds:

Key Observations:

- Substituent Effects: Replacing the methoxy group in the target compound with a methyl group (as in 20834-60-0) reduces molecular weight by ~15 g/mol, increasing volatility .

- Functional Group Diversity: The aniline derivative (1257834-30-2) introduces a primary amine, altering reactivity (e.g., participation in diazotization) compared to phenolic hydroxyl groups .

- Steric and Electronic Factors : The tert-butyl group in all analogs provides steric bulk, influencing solubility and crystal packing. For example, crystallographic studies of a related oxazolidine-containing compound () reveal folded conformations and hydrogen-bonded chains (O-H···O and C-H···O interactions), which may parallel the target compound’s solid-state behavior .

Reactivity and Stability

- Stability : The tert-butyl group enhances steric protection, improving stability under standard conditions. However, like 2-Bromo-4-(tert-butyl)-5-methoxyaniline, the target compound may degrade upon exposure to strong oxidizers .

- Reactivity: The phenolic hydroxyl group enables electrophilic substitution (e.g., bromination or nitration), while the methoxy group directs incoming substituents to specific positions on the ring. In contrast, acetophenone derivatives (e.g., 2632-13-5) undergo ketone-specific reactions, such as nucleophilic additions .

Crystallographic and Structural Insights

- Crystal Packing: The oxazolidine-containing analog () forms hydrogen-bonded chains via O-H···O and C-H···O interactions, with dihedral angles between aromatic rings ranging from 70–83° . Similar hydrogen bonding is expected in the target compound due to its phenolic group.

- Conformational Flexibility : Substituents like tert-butyl and methoxy influence molecular rigidity. For instance, the tert-butyl group in 20834-60-0 may restrict rotational freedom, affecting crystallization behavior .

Biological Activity

2-Bromo-4-(tert-butyl)-6-methoxyphenol, also known as 2-tert-butyl-4-bromo-6-methoxyphenol, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C11H15BrO2

- Molecular Weight : 273.14 g/mol

- CAS Number : 5864244

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

In studies involving animal models, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. The inhibition of pathways such as NF-kB and COX-2 expression has been observed, suggesting a potential therapeutic role in inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies revealed that it possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Study 1: Antioxidant Activity Assessment

A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM for DPPH radical scavenging, highlighting its potential as a natural antioxidant.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Study 2: Anti-inflammatory Mechanisms

Research conducted on murine macrophages showed that treatment with the compound reduced TNF-alpha levels significantly. This study utilized ELISA assays to quantify cytokine levels, demonstrating that the compound could modulate inflammatory responses.

| Treatment Concentration (µM) | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| 10 | 100 |

| 50 | 50 |

Study 3: Antimicrobial Efficacy

In a comparative study against common pathogens, the compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.